molecular formula C9H15NO B179795 8-Azaspiro[4.5]decan-1-one CAS No. 198133-82-3

8-Azaspiro[4.5]decan-1-one

Cat. No. B179795
CAS RN: 198133-82-3
M. Wt: 153.22 g/mol
InChI Key: LSFCLYRZJPQJHA-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decan-1-one hydrochloride is a chemical compound with the CAS Number: 198133-69-6 . It has a molecular weight of 189.68 .


Synthesis Analysis

The synthesis of 8-Azaspiro[4.5]decan-1-one and its derivatives has been reported in several studies . For instance, 2, 8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) was synthesized by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton .


Molecular Structure Analysis

The Inchi Code for 8-Azaspiro[4.5]decan-1-one hydrochloride is 1S/C9H15NO.ClH/c11-8-2-1-3-9(8)4-6-10-7-5-9;/h10H,1-7H2;1H .


Chemical Reactions Analysis

The chemical reactions involving 8-Azaspiro[4.5]decan-1-one and its derivatives have been studied in the context of their anti-tumor activities .


Physical And Chemical Properties Analysis

8-Azaspiro[4.5]decan-1-one hydrochloride is a powder with a melting point of 212-213 .

Scientific Research Applications

  • Antiviral Properties: A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones were synthesized and found to inhibit human coronavirus 229E replication, highlighting their potential as antiviral drugs. One compound, in particular, showed activity comparable to known coronavirus inhibitors (Apaydın et al., 2019).

  • Muscarinic Agonists for Alzheimer's: Derivatives of 1-oxa-8-azaspiro[4.5]decanes were assessed as M1 muscarinic agonists for the treatment of dementia in Alzheimer's. Some compounds displayed potent muscarinic activities with selectivity for M1 receptors over M2 receptors (Tsukamoto et al., 1995).

  • Spirogermanium Analogues: A series of substituted 8-hetero-2-azaspiro[4.5]decane and 9-hetero-3-azaspiro[5.5]undecane analogues of spirogermanium were synthesized. These compounds showed antiarthritic and immunosuppressive activity, suggesting their potential application in autoimmune diseases and tissue transplantation (Badger et al., 1990).

  • NPY Y5 Antagonists: A novel series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives exhibited potent NPY Y5 antagonist activity, demonstrating their potential in controlling food intake and related disorders (Leslie et al., 2010).

  • Anticancer Activity: New 1-thia-azaspiro[4.5]decane derivatives were synthesized and showed moderate to high inhibition activities against various cancer cell lines, indicating their potential as anticancer agents (Flefel et al., 2017).

  • Antihypertensive Agents: A study synthesized and evaluated a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their antihypertensive properties, showing potential applications in the treatment of hypertension (Caroon et al., 1981).

Safety and Hazards

The safety information for 8-Azaspiro[4.5]decan-1-one hydrochloride includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study of 8-Azaspiro[4.5]decan-1-one and its derivatives could involve further exploration of their potential as M1 muscarinic agonists . Additionally, their anti-tumor activities could be further investigated .

properties

IUPAC Name

8-azaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFCLYRZJPQJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432163
Record name 8-Azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azaspiro[4.5]decan-1-one

CAS RN

198133-82-3
Record name 8-Azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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